DL-Aspartato de potasio hemihidrato

Descripción general

Descripción

Potassium DL-aspartate hemihydrate is a useful research compound. Its molecular formula is C8H14K2N2O9 and its molecular weight is 360.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Potassium DL-aspartate hemihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium DL-aspartate hemihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de péptidos

DL-Aspartato de potasio hemihidrato: se utiliza en la síntesis de péptidos debido a su idoneidad de reacción en la síntesis en fase de solución . El compuesto actúa como amortiguador y proporciona iones potasio necesarios para la estabilización de los intermedios y productos durante el proceso de síntesis.

Investigación en proteómica

En proteómica, que es el estudio de las proteínas dentro de un organismo, This compound sirve como un componente de amortiguador crucial. Ayuda a mantener el nivel de pH en las soluciones, lo cual es esencial para muchos experimentos relacionados con proteínas.

Estudios de biodisponibilidad

La biodisponibilidad de los minerales de sus sales de aspartato es un área de investigación significativa. Los estudios han demostrado que la biodisponibilidad de minerales como el magnesio del aspartato de magnesio es similar a la de otras sales orgánicas e inorgánicas. Esto sugiere que This compound podría utilizarse en estudios de biodisponibilidad similares para el potasio .

Suplementos nutricionales

Los compuestos de aspartato, incluido This compound, a menudo se evalúan por su potencial como fuentes de minerales en suplementos nutricionales. Su papel en la mejora de la absorción y biodisponibilidad de minerales es de particular interés en el campo de la nutrición .

Reactivo de laboratorio

En entornos de laboratorio, This compound se utiliza como reactivo en diversas reacciones químicas. Su estabilidad y reactividad lo hacen adecuado para su uso en condiciones experimentales controladas .

Aplicaciones farmacéuticas

La Farmacopea Europea hace referencia a This compound como estándar para pruebas de laboratorio, lo que indica su posible uso en procesos de control de calidad farmacéutica y desarrollo de medicamentos .

Análisis Bioquímico

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium DL-aspartate hemihydrate can change over time The compound’s stability and degradation are crucial factors in its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of Potassium DL-aspartate hemihydrate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved sperm motility and concentration. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

Potassium DL-aspartate hemihydrate is involved in several metabolic pathways. Aspartate, a component of the compound, is a precursor for the synthesis of essential amino acids like lysine, threonine, methionine, and isoleucine . The compound can also participate in transamination reactions, influencing metabolic flux and metabolite levels.

Actividad Biológica

Potassium DL-aspartate hemihydrate is a compound derived from aspartic acid, a non-essential amino acid that plays a crucial role in various biological processes. This article delves into the biological activity of potassium DL-aspartate hemihydrate, focusing on its neuroprotective effects, its role in exercise performance, and its implications in clinical settings.

- Molecular Formula : C₄H₅K₂NO₄

- Molecular Weight : 209.283 g/mol

- CAS Number : 14434-35-6

- Solubility : Soluble in water

Potassium DL-aspartate functions primarily through the following mechanisms:

- Neuroprotection : It has been shown to enhance ATP levels and Na⁺/K⁺-ATPase activity, which are critical for maintaining neuronal health and function. This compound may also reduce brain edema and improve blood-brain barrier integrity following traumatic brain injury (TBI) .

- Electrolyte Balance : The potassium component aids in regulating potassium homeostasis, which is vital for neuronal excitability and overall cellular function .

- Anabolic Hormone Secretion : As an ergogenic aid, potassium DL-aspartate influences the secretion of anabolic hormones that can enhance physical performance and recovery during exercise .

Neuroprotective Effects

A study investigating the effects of potassium aspartate on TBI demonstrated significant improvements in neurological function and reductions in cortical lesion volume when administered post-injury. The results indicated:

- Doses Used : 62.5 mg/kg and 125 mg/kg

- Key Findings :

Exercise Performance

Potassium DL-aspartate has been recognized for its role as an ergogenic supplement, particularly in enhancing mental performance during stress-related tasks and preventing exercise-induced muscle damage. Research indicates that amino acids like aspartate can improve fuel supply during physical exertion .

Case Studies

- Traumatic Brain Injury :

- Exercise Recovery :

Data Summary Table

| Study Focus | Dose (mg/kg) | Key Findings |

|---|---|---|

| Neuroprotection in TBI | 62.5 | Improved neurological deficits (p < 0.05) |

| 125 | Reduced cortical lesion volume (p < 0.001) | |

| Increased ATP levels and Na⁺/K⁺-ATPase activity (p < 0.01) | ||

| Exercise Performance | N/A | Enhanced mental performance and reduced muscle damage |

Propiedades

IUPAC Name |

dipotassium;2-amino-4-hydroxy-4-oxobutanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7NO4.2K.H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;;1H2/q;;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZPPPNXRZHVGX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

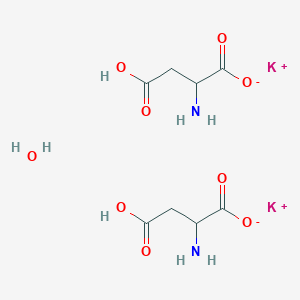

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14K2N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746604 | |

| Record name | Potassium 2-amino-3-carboxypropanoate--water (2/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394208-50-5 | |

| Record name | Potassium 2-amino-3-carboxypropanoate--water (2/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.